Triethylammonium p-toluenesulphonate
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Overview
Description
Triethylammonium p-toluenesulphonate is a chemical compound formed by the combination of benzenesulfonic acid, 4-methyl- and N,N-diethylethanamine in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid. This reaction produces 4-methylbenzenesulfonic acid. The resulting acid is then neutralized with N,N-diethylethanamine to form the desired compound .
Industrial Production Methods
In industrial settings, the sulfonation process is typically carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production. The neutralization step is performed by adding N,N-diethylethanamine to the sulfonated product under controlled conditions to achieve the desired 1:1 ratio .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the methyl group.
p-Toluenesulfonic acid: Similar structure but without the N,N-diethylethanamine component.
Sulfanilic acid: Contains an amino group instead of the N,N-diethylethanamine component.
Uniqueness
Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine is unique due to its combination of a sulfonic acid group with an amine, providing distinct chemical properties and reactivity. This combination enhances its solubility in organic solvents and its ability to act as a phase transfer catalyst .
Properties
CAS No. |
15404-00-9 |
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Molecular Formula |
C13H23NO3S |
Molecular Weight |
273.39 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;triethylazanium |
InChI |
InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3 |
InChI Key |
MMVUZMIOJNPDME-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
15404-00-9 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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